molecular formula C8H8N6O2 B5362923 1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one CAS No. 311314-89-3

1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one

Cat. No.: B5362923
CAS No.: 311314-89-3
M. Wt: 220.19 g/mol
InChI Key: AWBFSQGGVAXKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one is a heterocyclic compound that contains both oxadiazole and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with a benzotriazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as sulfuric acid.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-1,5,6,7-tetrahydro-4H-benzotriazol-4-one is unique due to its combination of oxadiazole and benzotriazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can offer advantages such as enhanced stability, reactivity, and biological activity compared to similar compounds.

Properties

CAS No.

311314-89-3

Molecular Formula

C8H8N6O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-6,7-dihydro-5H-benzotriazol-4-one

InChI

InChI=1S/C8H8N6O2/c9-7-8(12-16-11-7)14-4-2-1-3-5(15)6(4)10-13-14/h1-3H2,(H2,9,11)

InChI Key

AWBFSQGGVAXKLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=NN2C3=NON=C3N

Origin of Product

United States

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